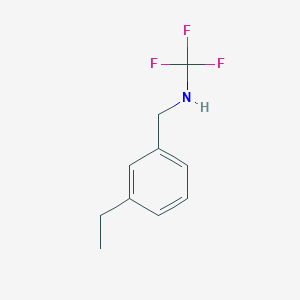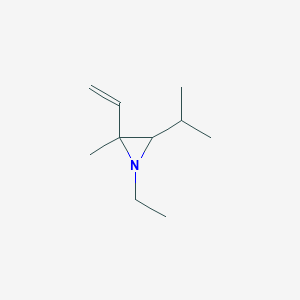
(3-Chlorophenyl)thiophen-3-ylborinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)thiophen-3-ylborinic acid is a compound that combines a chlorinated phenyl group with a thiophene ring and a borinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)thiophen-3-ylborinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3-chlorophenylboronic acid and thiophen-3-yl halide can be carried out in the presence of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene .
Industrial Production Methods
These methods often involve optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts, recycling solvents, and employing continuous flow reactors .
化学反応の分析
Types of Reactions
(3-Chlorophenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the borinic acid moiety can yield boronic acid derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives .
科学的研究の応用
(3-Chlorophenyl)thiophen-3-ylborinic acid has several scientific research applications:
作用機序
The mechanism of action of (3-Chlorophenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with diol-containing compounds, making it useful in sensor applications. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, which are important in materials science and electronic applications .
類似化合物との比較
Similar Compounds
Poly-3-thienylboronic acid: A polymeric derivative with similar boronic acid functionality and thiophene backbone.
3-Chlorophenylboronic acid: Lacks the thiophene ring but shares the chlorophenyl and boronic acid moieties.
Thiophene-based conjugated polymers: These compounds have similar thiophene structures but may differ in their functional groups and applications.
Uniqueness
(3-Chlorophenyl)thiophen-3-ylborinic acid is unique due to its combination of a chlorinated phenyl group, a thiophene ring, and a borinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
特性
CAS番号 |
718640-77-8 |
|---|---|
分子式 |
C10H8BClOS |
分子量 |
222.50 g/mol |
IUPAC名 |
(3-chlorophenyl)-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,13H |
InChIキー |
JPFXVIMMDNIBHY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CSC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)










